molecular formula C5H10OS B142655 2-Methyltetrahydrofuran-3-thiol CAS No. 57124-87-5

2-Methyltetrahydrofuran-3-thiol

Cat. No. B142655
CAS RN: 57124-87-5
M. Wt: 118.2 g/mol
InChI Key: DBPHPBLAKVZXOY-UHFFFAOYSA-N
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Description

2-Methyltetrahydrofuran-3-thiol (2-MeTHF-3-thiol) is not directly mentioned in the provided papers. However, the related compound 2-Methyltetrahydrofuran (2-MeTHF) is extensively discussed as a biomass-derived solvent with broad application in organic chemistry. It is derived from renewable resources and is considered an environmentally friendly alternative to traditional solvents like tetrahydrofuran (THF) .

Synthesis Analysis

The synthesis of related compounds to 2-MeTHF-3-thiol involves the use of 2-MeTHF as a solvent or cosolvent in various chemical reactions. For instance, 2-MeTHF has been used as a reaction medium for enzyme-mediated transphosphatidylation and in the synthesis of (S)-3-chloro-1-phenylpropanol by permeabilized recombinant Escherichia coli . Additionally, methylenetetrahydrofurans, which are structurally related to 2-MeTHF-3-thiol, have been synthesized through formal [3+2] cycloadditions of propargylic substrates .

Molecular Structure Analysis

While the molecular structure of 2-MeTHF-3-thiol is not directly analyzed in the papers, the structure of 2-MeTHF is implied to have a significant impact on its physical properties and its suitability as a solvent. The presence of a methyl group in 2-MeTHF is known to affect the structural symmetry of the molecule, which in turn influences its physical properties .

Chemical Reactions Analysis

2-MeTHF is shown to be a versatile solvent in various chemical reactions. It has been used in regioselective enzymatic acylation of nucleosides , in the synthesis of phosphatidylserine , and in the synthesis of 2,3,4-trisubstituted 2,5-dihydrofuran derivatives . The compound's stability and low miscibility with water make it suitable for reactions involving organometallics and organocatalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-MeTHF make it an appealing solvent for organic synthesis. It has a low miscibility with water, a suitable boiling point, and remarkable stability compared to other cyclic-based solvents . The glass transition temperatures of 2-MeTHF have been studied using molecular dynamics simulations, indicating its stability at lower temperatures . Furthermore, the solvent's properties have been leveraged in the synthesis of side-chain functionalized polytetrahydrofuran derivatives .

Scientific Research Applications

Solvent Applications in Organic Chemistry

2-Methyltetrahydrofuran (MeTHF) is recognized for its use as a solvent in various organic reactions. It offers an alternative to tetrahydrofuran (THF) and diethyl ether due to its unique properties, including solvent polarity and Lewis base strength. MeTHF has been successfully utilized in organometallic reactions, low-temperature lithiation, lithium aluminum hydride reductions, Reformatsky reactions, metal-catalyzed coupling reactions, and as a substitute for dichloromethane in biphasic reactions (Aycock, 2007).

Olfactory Properties and Synthesis

The preparation and sensory evaluation of cis- and trans-2-methyltetrahydrofuran-3-thiol acetates have been explored. Differences in odor feature and intensity between these compounds have been noted, with their synthesis achieved through a series of chemical reactions (Dai et al., 2014).

Physical Properties and Molecular Dynamics

Molecular dynamics simulations have been employed to study the glass transition temperatures and structural properties of MeTHF. The presence of a methyl group in MeTHF impacts its molecular symmetry, leading to differences in physical properties compared to THF (Tan Rong-ri et al., 2012).

Applications in Green Chemistry

MeTHF's role as an eco-friendly solvent is highlighted in various green chemistry applications. Its use has been effective in enzyme-mediated transphosphatidylation for phosphatidylserine synthesis, offering an environmentally friendly and efficient approach (Duan & Hu, 2013). Additionally, it has been used in the rapid flow-based synthesis of poly(3-hexylthiophene) in a green solvent system, contributing to high-throughput synthesis of high-quality polymers (Bannock et al., 2016).

Thiol-Click Chemistry

The versatility of thiol-click chemistry, which includes 2-methyltetrahydrofuran-3-thiol, has been extensively studied. This chemistry is valuable in various fields due to its high yields under benign conditions and wide range of chemical reactivity. Thiol-click chemistry finds applications in chemical synthesis and material applications (Hoyle et al., 2010).

Electrochemical Applications

Research has been conducted on the electrochemical behavior of MeTHF solutions, particularly in relation to lithium and noble metal electrodes. The study examines surface films formed on lithium in MeTHF solutions and the impact of various contaminants on the efficiency and morphology of lithium electrodes (Malik et al., 1991).

Safety And Hazards

2-Methyltetrahydrofuran-3-thiol is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also a flammable liquid and vapor .

properties

IUPAC Name

2-methyloxolane-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-4-5(7)2-3-6-4/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPHPBLAKVZXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866614
Record name Tetrahydro-2-methyl-3-furanthiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid; roasted meat, sulfurous onion aroma
Record name 2-Methyl-3-tetrahydrofuranthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

163.00 to 168.00 °C. @ 760.00 mm Hg
Record name Tetrahydro-2-methyl-3-furanthiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in fat, Miscible at room temperature (in ethanol)
Record name 2-Methyl-3-tetrahydrofuranthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.042-1.049
Record name 2-Methyl-3-tetrahydrofuranthiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1022/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Methyltetrahydrofuran-3-thiol

CAS RN

57124-87-5
Record name 2-Methyltetrahydrofuran-3-thiol
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Record name Tetrahydro-2-methyl-3-furanthiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentitol, 1,4-anhydro-2,5-dideoxy-3-thio-
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Record name Tetrahydro-2-methyl-3-furanthiol
Source EPA DSSTox
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Record name 2-methyltetrahydrofuran-3-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.049
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Record name Tetrahydro-2-methyl-3-furanthiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036138
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
Y Dai, B Sun, S Yang, Y Liu, H Tian… - Journal of Chemical …, 2014 - journals.sagepub.com
… Therefore, the preparation of the four stereoisomers of 2‑methyltetrahydrofuran‑3‑thiol acetate is under investigation in our laboratory in order to identify the odour properties of each …
Number of citations: 2 journals.sagepub.com
E Brenna, M Crotti, FG Gatti, L Marinoni… - The Journal of …, 2017 - ACS Publications
Enantiopure 2-methyl-3-substituted tetrahydrofurans are key precursors of several biologically active products (drugs, flavors, and agrochemicals). Thus, a stereocontrolled and efficient …
Number of citations: 26 pubs.acs.org
D Rowe - Perfumer and Flavorist, 2000 - Citeseer
Developments in the flavor and fragrance industry have gone hand-in-hand with advances in the chemical sciences. From the 19th Century, in which saw the identification and …
Number of citations: 54 citeseerx.ist.psu.edu
DJ Rowe - SPECIAL PUBLICATION-ROYAL SOCIETY OF …, 2002 - books.google.com
… A possible candidate for this impurity is 2-methyltetrahydrofuran-3-thiol 53. This is an intensely 'savoury'molecule, with brothy, casserole, boiled meat notes and even allium overtones. …
Number of citations: 26 books.google.com
L Chen, E De Longhi, A Pons, T Buffeteau… - Journal of Agricultural …, 2023 - ACS Publications
… identification results of one isomer of 2-methyltetrahydrofuran-3-thiol 1 in a 2007 Bordeaux … authentic reference standard of 2-methyltetrahydrofuran-3-thiol analyzed under the identical …
Number of citations: 4 pubs.acs.org
MK Sucan, DK Weerasinghe - 2005 - ACS Publications
… 2-methyl-4,5-dihydro-furanthiol, 2methyltetrahydrofuran-3-thiol, 4,5-dimethyl thiazole and 2,5-dimethylfiiran-3thiol. To date, the degradation products 2-methyl-furan-3-thiol, bis(2-methyl-…
Number of citations: 23 pubs.acs.org
SB Jameson - Chemistry and technology of flavors and …, 2005 - Wiley Online Library
… Thiols are widely utilised in savoury flavour formulations, eg 2-methyl-3-furanthiol (MFT)(2) and 2-methyltetrahydrofuran-3-thiol (14) with their distinct aroma of roast beef and 3-methyl-2-…
Number of citations: 11 onlinelibrary.wiley.com
HIA CHEMICALS - Advances in Flavours and Fragrances: From …, 2007 - books.google.com
… A possible candidate for this impurity is 2-methyltetrahydrofuran-3-thiol 53. This is an intensely ‘savoury'molecule, with brothy, casserole, boiled meat notes and even allium overtones. …
Number of citations: 0 books.google.com
EFSA Panel on Food Contact Materials, Enzymes … - EFSA …, 2015 - Wiley Online Library
… to 2-methyltetrahydrofuran-3-thiol resulted in … 2-methyltetrahydrofuran-3-thiol was 5 mg/kg bw per day for male and female Crl:CD (SD) rats, exposed to 2-methyltetrahydrofuran-3-thiol …
Number of citations: 2 efsa.onlinelibrary.wiley.com
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2021 - Wiley Online Library
The Panel on Food additives and Flavourings of the EFSA was requested to update Flavouring Group Evaluation 13 using the Procedure as outlined in Commission Regulation ( EC ) …
Number of citations: 6 efsa.onlinelibrary.wiley.com

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